molecular formula C10H14ClNO2 B1595219 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride CAS No. 63937-92-8

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

Cat. No. B1595219
CAS RN: 63937-92-8
M. Wt: 215.67 g/mol
InChI Key: URMJNZMQXGBIFX-UHFFFAOYSA-N
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Description

“2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride” is a synthetic small molecule with the CAS Number: 63937-92-8 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a beige to brown micro-crystalline powder . The molecular formula is C10H14ClNO2 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, similar in structure to 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride, have been synthesized and shown to possess analgesic and spasmolytic properties, especially those with a halogenated phenylethyl group (Brossi et al., 1960).

Neuroprotective Activities

  • Anticonvulsant Activity : A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice. Among these, a hydrochloride variant showed effective anticonvulsant properties and protected neurons from ischemia-induced degeneration (Ohkubo et al., 1996).

Chemical Synthesis and Reactions

  • Synthesis of Isoquinoline Derivatives : Various studies have focused on the synthesis and reactions of isoquinoline derivatives, such as the formation of 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions (Caira et al., 2014).

Potential for Parkinson's Disease Treatment

  • Neuroprotective or Neurotoxic Activity : 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential neurotoxicity and neuroprotective activity, with implications for treating Parkinson's disease. Hydroxy substitution in these compounds decreased toxicity, suggesting their therapeutic potential (Okuda et al., 2003).

Pharmacological Effects

  • Action on Blood Pressure and Smooth Muscle : Isoquinolines have been studied in relation to their effects on blood pressure, respiration, and smooth muscle. Certain derivatives, especially those with hydroxy groups, showed significant pharmacological activities (Fassett & Hjort, 1938).

Safety And Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage . Therefore, it’s important to handle it with care, wearing protective gloves, clothing, and eye/face protection .

Future Directions

1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds, including “2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride”, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on exploring these analogs and their potential therapeutic applications.

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMJNZMQXGBIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

CAS RN

63937-92-8
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63937-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
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2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
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2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
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2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

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